4-(1H-Imidazol-1-yl)quinoline-3-carboxylic acid functions as a versatile ligand in coordination chemistry due to its multiple potential coordination sites. [, , , , , , , ] The molecule contains nitrogen atoms in both the imidazole and quinoline rings, as well as a carboxylic acid group, all capable of coordinating to metal ions. [, , , , , , , ] This ability to act as a multidentate ligand makes it valuable for constructing diverse metal-organic frameworks (MOFs) and coordination polymers (CPs). [, , , , , , , ]
4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid is a chemical compound featuring a quinoline ring substituted with an imidazole group and a carboxylic acid functional group. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents. The presence of both the imidazole and quinoline moieties suggests a diverse range of biological activities.
The compound can be synthesized through various methods, typically involving the reaction of quinoline derivatives with imidazole or its derivatives. Research has shown that compounds containing imidazole and quinoline structures exhibit significant biological activity, making them valuable in pharmaceutical applications .
4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid belongs to the class of heterocyclic compounds, specifically categorized under imidazole and quinoline derivatives. These compounds are known for their roles in various biological processes and their applications in drug development.
The synthesis of 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid can be achieved through several methods, including:
The reaction conditions, such as temperature, solvent choice, and reaction time, significantly influence the yield and purity of the synthesized compound. For instance, using a higher temperature may enhance reaction rates but could also lead to side reactions if not carefully controlled.
The molecular structure of 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid features a quinoline backbone with an imidazole ring attached at one position and a carboxylic acid group at another. The structural formula can be represented as follows:
4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid can participate in various chemical reactions:
The reactivity of this compound is largely influenced by the electronic properties imparted by both the imidazole and quinoline rings. The presence of electron-withdrawing groups can enhance nucleophilicity, while electron-donating groups may stabilize cationic intermediates during reactions.
The mechanism of action for 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid in biological systems often involves interaction with specific biomolecular targets:
Research indicates that compounds with similar structures exhibit varying degrees of biological activity depending on their specific substituents and stereochemistry .
4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid has potential applications in:
The discovery of 4-(1H-imidazol-1-yl)quinoline-3-carboxylic acid emerged from systematic efforts to overcome limitations of early dihydroorotate dehydrogenase (DHODH) inhibitors like brequinar. Brequinar, despite potent DHODH inhibition (IC₅₀ ~10 nM), exhibited poor aqueous solubility (<0.10 mg/mL) and high lipophilicity (cLogP = 5.94), contributing to clinical failures in multiple oncology trials [2]. Structure-guided optimization identified two underutilized residues—T63 and Y356—in the brequinar-binding pocket of DHODH. These residues presented opportunities for hydrogen-bond interactions, which were exploited by replacing brequinar’s distal phenyl group with an imidazole ring. The imidazole’s nitrogen atoms formed water-mediated H-bonds with T63 and a direct H-bond with Y356, enhancing binding affinity while reducing cLogP by >2 units [2] [7]. This strategic modification yielded 4-(1H-imidazol-1-yl)quinoline-3-carboxylic acid analogues with DHODH IC₅₀ values of 9.71–28.3 nM and significantly improved solubility profiles [2].
Table 1: Evolution of Key DHODH Inhibitor Properties
Compound | DHODH IC₅₀ (nM) | cLogP | Aqueous Solubility | Notable Features |
---|---|---|---|---|
Brequinar | 9.71 ± 1.4 | 5.94 | <0.10 mg/mL | High lipophilicity, clinical failures |
Quinoline-Imidazole Hybrid (e.g., Compound 41) | 9.71 ± 1.4 | 3.82 | >2 mg/mL | H-bonds with T63/Y356, oral bioavailability (F=56%) |
1,7-Naphthyridine (e.g., Compound 46) | 28.3 ± 3.3 | 3.45 | Comparable improvement | Novel scaffold, retains Y356 interaction |
The imidazole-quinoline hybrid scaffold enables dual-targeting anticancer strategies by leveraging orthogonal pharmacophoric properties. The quinoline core maintains critical interactions with DHODH’s hydrophobic channel (e.g., salt bridge with R136), while the imidazole ring introduces versatile binding capabilities. Imidazole’s amphoteric nature (pKa ~7 for basic nitrogen) allows it to act as both H-bond acceptor and donor, facilitating interactions with secondary targets like tubulin or kinases [3] [8]. For instance, imidazole-chalcone hybrids derived from similar scaffolds exhibit dual inhibition of tubulin polymerization and DHODH, inducing G₂/M cell cycle arrest in A549 lung cancer cells [8]. Additionally, the electron-rich imidazole enhances cellular permeability and enables π-stacking with aromatic residues in kinase ATP pockets, as demonstrated by imidazo[1,2-a][1,3,5]triazine-based FAK inhibitors (IC₅₀ = 10⁻⁷–10⁻⁸ M) [8]. Structure-activity relationship (SAR) studies reveal that C6-substituents on the quinoline ring fine-tune selectivity; electron-withdrawing groups (e.g., halogens) favor DHODH inhibition, while bulky aryl groups shift activity toward kinase targets [4] [6].
Table 2: Influence of Substituents on Biological Activity of Quinoline-Imidazole Hybrids
Quinoline Position | Substituent | Primary Target Affinity | Secondary Target Affinity | Cellular Activity |
---|---|---|---|---|
C6 | H | DHODH (IC₅₀ = 26.2 nM) | Low | Pyrimidine depletion in HCT-116 |
C6 | Cl | DHODH (IC₅₀ = 15.8 nM*) | Kinases (FAK/PI3K) | G₂/M arrest in A549 |
C7 | Methyl | Tubulin | DHODH | Dual cytotoxicity in MDA-MB-231 |
Estimated from analogues |
4-(1H-Imidazol-1-yl)quinoline-3-carboxylic acid represents a lead candidate for disrupting de novo pyrimidine biosynthesis via potent, selective DHODH inhibition. DHODH catalyzes the fourth step in pyrimidine synthesis—the oxidation of dihydroorotate to orotate—making it a metabolic vulnerability in rapidly proliferating cancer cells [2] [7]. The compound’s low-nanomolar DHODH inhibition depletes intracellular pyrimidine pools, triggering S-phase arrest and apoptosis in HCT-116 colon cancer cells (IC₅₀ = 0.25 μM) [2]. Notably, its efficacy is amplified in PTEN-deficient cancers, which exhibit heightened dependence on DHODH due to dysregulated nucleotide metabolism [2]. Beyond direct cytotoxicity, this scaffold sensitizes cancer cells to chemotherapeutics (e.g., doxorubicin) and biological agents (e.g., TRAIL) by exacerbating nucleotide stress [2]. Recent preclinical data confirm significant in vivo activity, including oral bioavailability (F = 56%) and an elimination half-life (t₁/₂ = 2.78 h) suitable for daily dosing [2] [7]. Its ability to penetrate the blood-brain barrier (BBB) further expands utility against CNS malignancies, distinguishing it from earlier DHODH inhibitors [7].
Table 3: Cellular Responses to Pyrimidine Depletion by Quinoline-Imidazole DHODH Inhibitors
Cancer Type | Cell Line | IC₅₀ (μM) | Observed Mechanism | Therapeutic Synergy |
---|---|---|---|---|
Colorectal | HCT-116 | 0.25 | S-phase arrest, apoptosis | Fludarabine, doxorubicin |
Pancreatic | MIA PaCa-2 | >10 | Minimal effect (DHODH-low) | None |
Leukemia | AML blasts | 0.1–0.5* | Differentiation | Venetoclax |
PTEN-deficient cancers | Various | 0.05–0.3* | Nucleotide crisis | PARP inhibitors, TRAIL agonists |
Estimated from analogues |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0